

Application Notes and Protocols for I-BRD9 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of I-BRD9, a potent and selective chemical probe for Bromodomain-containing protein 9 (BRD9), in high-throughput screening (HTS) applications. Detailed protocols for key biochemical and cellular assays are provided, along with a summary of its activity and its role in relevant signaling pathways.

Introduction to I-BRD9

I-BRD9 is the first selective cellular chemical probe for BRD9, a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] It was identified through structure-based design and exhibits high selectivity for BRD9 over other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family.[3] This selectivity makes I-BRD9 an invaluable tool for elucidating the biological functions of BRD9 and for identifying novel therapeutic agents targeting this protein. Dysregulation of BRD9 has been implicated in various diseases, including cancer, making it an attractive target for drug discovery.[4]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of I-BRD9 from various high-throughput screening assays.

Table 1: Biochemical Activity of I-BRD9



| Assay Type | Target | pIC50 | IC50 (nM) | Selectivity | Reference |
|-------------|----------|-----------|-----------|----------------------------|-----------|
| TR-FRET | BRD9 | 7.3 | 50 | >100-fold vs BRD4 | [2] |
| TR-FRET | BRD4 BD1 | 4.7 | 20,000 | - | [2] |
| BROMOscan | BRD9 | 8.7 (pKd) | 2 | >700-fold vs BET family | [5][6] |
| BROMOscan | BRD7 | 6.4 (pKd) | 400 | 200-fold vs BRD7 | [5][6] |
| AlphaScreen | BRD9 | - | < 50 | >1,000-fold vs BRD4 | [1] |

Table 2: Cellular Activity of I-BRD9

| Assay Type | Cell Line | Activity Metric | Value | Reference |
|--------------------|--------------|------------------------|--------------------------------------------------------------|-----------|
| NanoBRET | HEK293 | pIC50 | 6.8 | - |
| Cell Proliferation | NB4 (AML) | IC50 | ~4 μM (96h) | [4] |
| Cell Proliferation | MV4-11 (AML) | IC50 | ~4 μM (72h) | [4] |
| Gene Regulation | Kasumi-1 | - | Downregulation of oncology and immune response pathway genes | [2] |

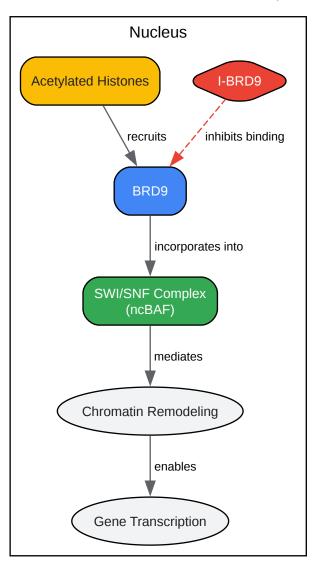
Signaling Pathways and Mechanisms of Action

BRD9 functions as a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. I-BRD9 exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby inhibiting its function. This disruption of BRD9 activity can impact several downstream signaling pathways.



SWI/SNF Complex and Transcriptional Regulation

BRD9 is a key component of the non-canonical BAF (ncBAF) complex, a subtype of the SWI/SNF complex. By binding to acetylated histones, BRD9 helps recruit the ncBAF complex to specific chromatin regions, leading to ATP-dependent chromatin remodeling and subsequent gene transcription. Inhibition of BRD9 with I-BRD9 disrupts this process, leading to altered expression of BRD9-dependent genes.



I-BRD9 Mechanism in SWI/SNF Complex

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Figure 1. I-BRD9 inhibits the recruitment of the SWI/SNF complex to chromatin.



Wnt/β-catenin Signaling Pathway

BRD9 has been shown to play a role in the Wnt/ β -catenin signaling pathway, which is critical in development and cancer.[7] BRD9 can interact with β -catenin, a key transcriptional co-activator in this pathway. By modulating chromatin structure at Wnt target gene promoters, BRD9 can influence their expression. I-BRD9 can therefore be utilized to study the epigenetic regulation of this pathway.



Cell Cell Membrane Wnt Ligand binds Frizzled/LRP Receptor activates Cytoplasm Dishevelled inhibits GSK3β/Axin/APC Complex phosphorylates for degradation β-catenin degraded by translocates to **Nucleus** Proteasome I-BRD9 binds to inhibits BRD9

I-BRD9 and the Wnt/β-catenin Pathway

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Figure 2. I-BRD9 can modulate Wnt/β-catenin signaling through BRD9 inhibition.

co-activates

activates

Wnt Target Genes



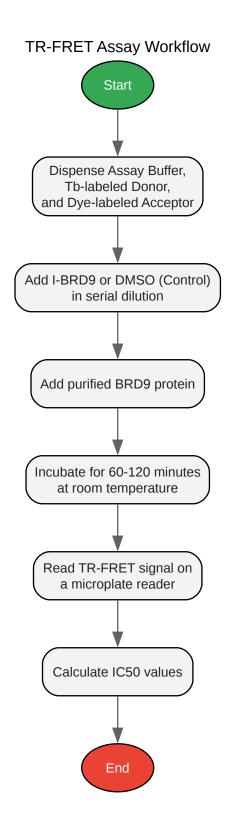
Experimental Protocols for High-Throughput Screening

The following are detailed protocols for common HTS assays adapted for the use of I-BRD9.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of I-BRD9 to the BRD9 bromodomain by competing with a fluorescently labeled ligand.





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Figure 3. Workflow for a TR-FRET-based high-throughput screen with I-BRD9.



Materials:

- Purified recombinant BRD9 protein (e.g., GST-tagged)
- Terbium (Tb)-labeled anti-GST antibody (Donor)
- Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)
- Dye-labeled streptavidin (Acceptor)
- I-BRD9
- TR-FRET assay buffer
- 384-well low-volume microplates
- TR-FRET compatible microplate reader

- Prepare a 3x BRD TR-FRET assay buffer by diluting a stock solution.[8]
- Prepare serial dilutions of I-BRD9 in the assay buffer. The final DMSO concentration should not exceed 0.5%.[9]
- In a 384-well plate, add the I-BRD9 dilutions or DMSO for controls.
- Add a mixture of the Tb-labeled donor antibody and the dye-labeled acceptor-ligand complex to each well.
- Initiate the reaction by adding diluted BRD9 protein (e.g., 3 ng/reaction) to each well.[8]
- Incubate the plate at room temperature for 60 to 120 minutes, protected from light.[8]
- Read the plate on a TR-FRET microplate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the I-BRD9 concentration to determine the IC50 value.



Protocol 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based biochemical assay measures the displacement of a biotinylated histone peptide from GST-tagged BRD9.

Materials:

- GST-tagged BRD9 protein
- Biotinylated histone peptide substrate
- Streptavidin-coated Donor beads
- Anti-GST-conjugated Acceptor beads
- I-BRD9
- AlphaScreen assay buffer
- 384-well microplates
- AlphaScreen-compatible plate reader

- Prepare serial dilutions of I-BRD9 in the assay buffer.
- In a 384-well plate, add the I-BRD9 dilutions or DMSO for controls.
- Add a mixture of GST-BRD9 and the biotinylated histone peptide to each well and incubate for 30 minutes at room temperature.
- Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
- Add a suspension of Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.



- Read the plate on an AlphaScreen-capable plate reader.
- Plot the signal against the I-BRD9 concentration to determine the IC50 value.

Protocol 3: NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of I-BRD9 to BRD9 within intact cells.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding NanoLuc®-BRD9 fusion protein
- NanoBRET™ tracer specific for BRD9
- I-BRD9
- Opti-MEM™ I Reduced Serum Medium
- FuGENE® HD Transfection Reagent
- · White, non-binding 96- or 384-well plates
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- Luminometer capable of measuring BRET

- Transfect HEK293 cells with the NanoLuc®-BRD9 plasmid and seed into 96- or 384-well plates. Incubate for 24 hours.
- Prepare serial dilutions of I-BRD9 in Opti-MEM™.
- Add the NanoBRET™ tracer to the cells at a final concentration near its EC50 value.[10]
- Add the I-BRD9 dilutions to the cells and incubate for 2 hours at 37°C.



- Prepare the NanoBRET[™] detection reagent containing the substrate and extracellular inhibitor.
- Add the detection reagent to each well.
- Read the plate on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer)
 emission.
- Calculate the NanoBRET™ ratio and plot against the I-BRD9 concentration to determine the cellular IC50 value.

Protocol 4: Cellular Proliferation Assay (e.g., using CCK-8)

This assay assesses the effect of I-BRD9 on the proliferation of cancer cell lines.

Materials:

- AML cell lines (e.g., NB4, MV4-11) or other cancer cell lines of interest
- Complete cell culture medium
- I-BRD9
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- 96-well cell culture plates
- · Microplate reader

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
- Prepare serial dilutions of I-BRD9 in complete culture medium.
- Treat the cells with the I-BRD9 dilutions or DMSO as a control.



- Incubate the cells for 24, 48, 72, or 96 hours.[4]
- Add the CCK-8 reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and plot against the I-BRD9 concentration to determine the GI50 (concentration for 50% growth inhibition).

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